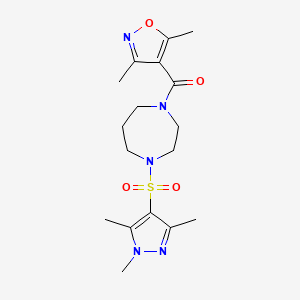
(3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H25N5O4S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry for their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, toxicological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N4O2 with a molecular weight of approximately 290.37 g/mol. The structure features an isoxazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
1. Pharmacological Effects
Recent studies have highlighted several pharmacological properties of compounds containing isoxazole and pyrazole rings:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can possess antimicrobial activity against a range of pathogens. The structural features of the compound may enhance its interaction with microbial targets .
2. Toxicological Evaluation
A comprehensive toxicological evaluation is critical for assessing the safety profile of new compounds. In studies involving structurally related compounds:
- Non-mutagenicity : The compound was found to be non-mutagenic in vitro and did not induce micronuclei formation in vivo, indicating a favorable safety profile .
- NOAEL Studies : The no-observed-adverse-effect-level (NOAEL) for related compounds was determined to be 100 mg/kg body weight per day in short-term studies, suggesting that the compound may also exhibit a similar safety threshold when administered appropriately .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of pyrazole derivatives, compounds structurally related to the target molecule were administered in animal models. Results indicated a significant reduction in inflammation markers such as prostaglandin E2 (PGE2) and interleukin levels, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-11-15(14(4)26-19-11)17(23)21-7-6-8-22(10-9-21)27(24,25)16-12(2)18-20(5)13(16)3/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKNHVWQDUGDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(ON=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














